

# Picilorex: A Pharmacological Overview of a Discontinued Anorectic Agent

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## Compound of Interest

Compound Name: *Picilorex*

Cat. No.: *B1200125*

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## Introduction

**Picilorex**, formerly marketed under the brand name Roxenan, is an anorectic agent that is no longer available for clinical use.<sup>[1]</sup> Chemically classified as a pyrrolidine derivative, it was developed for its appetite-suppressant properties. This technical guide provides a summary of the available pharmacological information on **Picilorex**, acknowledging the limited publicly accessible data due to its discontinued status.

## Core Pharmacological Profile

Based on available information, **Picilorex** is characterized as a monoamine reuptake inhibitor.<sup>[1]</sup> This mechanism of action is common to a class of drugs that increase the synaptic levels of neurotransmitters such as dopamine, norepinephrine, and serotonin by blocking their reabsorption into the presynaptic neuron. The elevation of these neurotransmitters in key brain regions involved in appetite regulation is believed to be the primary mechanism for its anorectic effects.

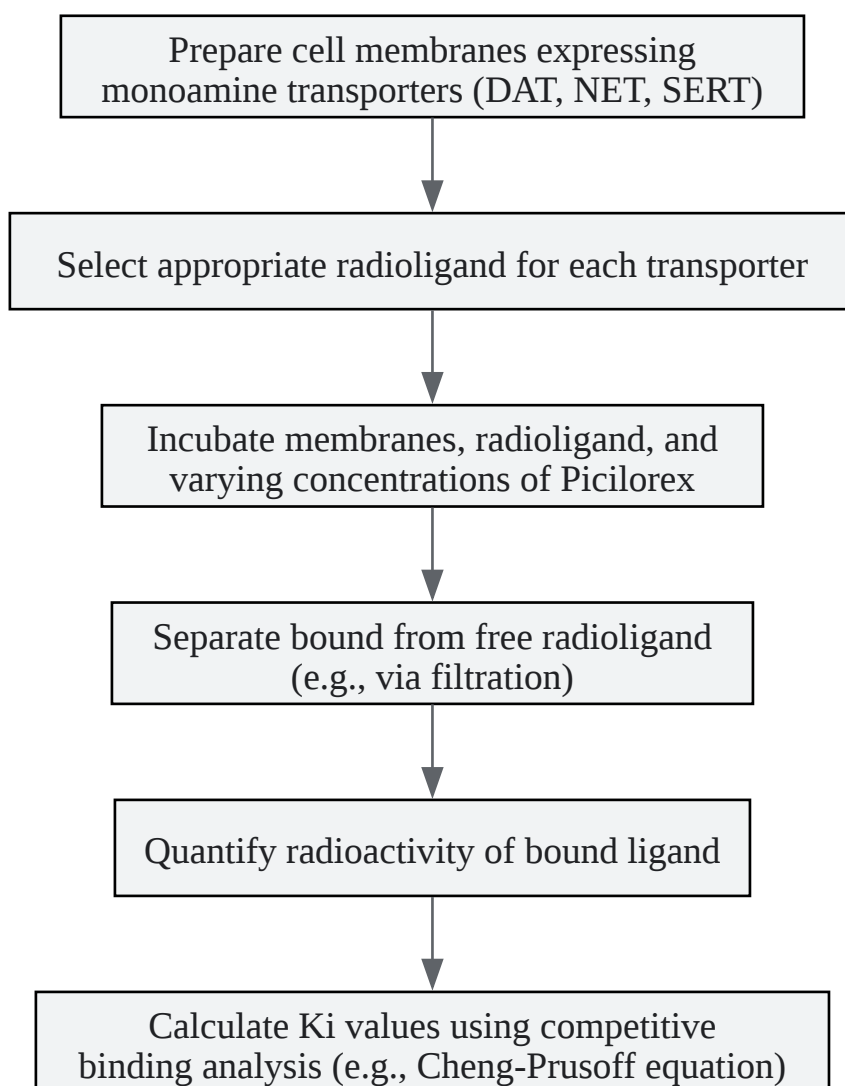
Due to the discontinuation of **Picilorex**, detailed quantitative data on its pharmacological profile, such as receptor binding affinities ( $K_i$ ), half-maximal effective concentrations ( $EC_{50}$ ), and in-depth pharmacokinetic parameters, are not readily available in the public domain.

## Experimental Protocols

Detailed experimental protocols for key experiments involving **Picilorex** are not publicly available. For researchers interested in studying compounds with a similar mechanism of action, the following general methodologies are typically employed:

## Receptor Binding Assays

To determine the binding affinity of a compound to monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT), radioligand binding assays are commonly used. This involves incubating cell membranes expressing the target transporter with a radiolabeled ligand and varying concentrations of the test compound. The inhibition of radioligand binding by the test compound is measured to calculate the inhibition constant ( $K_i$ ).

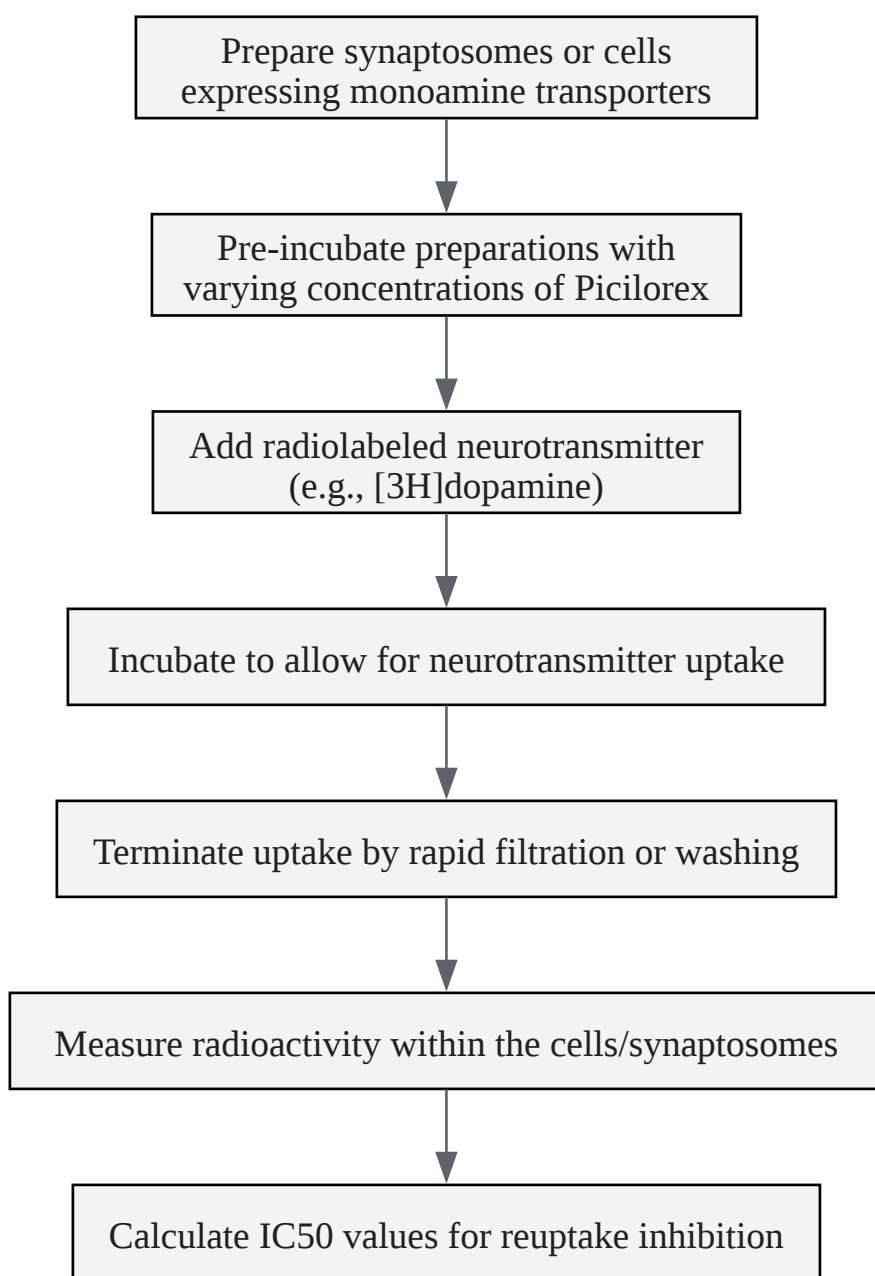


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Caption: Workflow for a typical receptor binding assay.

## In Vitro Functional Assays (Reuptake Inhibition)

The functional activity of a monoamine reuptake inhibitor is assessed by its ability to block the uptake of neurotransmitters into cells. This is often performed using synaptosomes or cell lines recombinantly expressing the monoamine transporters.

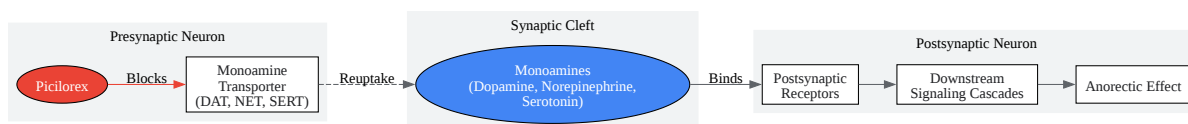


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Caption: Workflow for an in vitro neurotransmitter reuptake assay.

## Signaling Pathways

As a monoamine reuptake inhibitor, **Picilorex** is presumed to modulate downstream signaling pathways associated with increased synaptic concentrations of dopamine, norepinephrine, and serotonin. These pathways are complex and can vary depending on the specific receptor subtypes activated by the elevated neurotransmitter levels. A simplified, generalized representation of this mechanism is provided below.



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Caption: Generalized mechanism of action for a monoamine reuptake inhibitor.

## Conclusion

**Picilorex** is a discontinued anorectic agent classified as a monoamine reuptake inhibitor.<sup>[1]</sup> While this classification provides a general understanding of its mechanism of action, a detailed and quantitative pharmacological profile is not publicly available. The information and diagrams provided in this guide are based on the general principles of its drug class and are intended to serve as a foundational overview for research and drug development professionals. Further investigation into the specific properties of **Picilorex** would require access to non-public historical data.

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## References

- 1. Picilorex - Wikipedia [en.wikipedia.org]
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